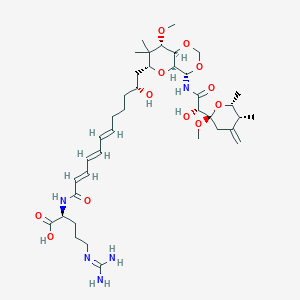
Onnamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Onnamide, also known as this compound, is a useful research compound. Its molecular formula is C39H63N5O12 and its molecular weight is 793.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxicity and Histone Modification
Recent studies have demonstrated that onnamide exhibits notable cytotoxic effects against various cancer cell lines, including HeLa and P388 cells. The activity is influenced by the geometric isomerism of its side chains, which affects histone modifications and gene expression patterns. For instance, two analogs of this compound isolated from Theonella conica were found to alter histone modification levels significantly, suggesting a potential role in epigenetic regulation .
Ribotoxic Stress Induction
this compound A has been identified as a potent ribotoxic stress inducer. It inhibits protein synthesis and activates stress-activated protein kinases such as p38 mitogen-activated protein kinase and c-Jun N-terminal kinase. These activities lead to the activation of plasminogen activator inhibitor-1 gene expression in specific cell lines, indicating its potential use in modulating cellular stress responses .
Therapeutic Potential
Antiviral Activity
this compound has shown promise in antiviral applications, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). In vitro studies indicated that extracts containing this compound could suppress viral replication, highlighting its potential as a therapeutic agent during viral outbreaks .
Cancer Treatment
The ability of this compound to induce cytotoxicity in cancer cells positions it as a candidate for cancer treatment. Its mechanisms involving histone modification and ribotoxic stress suggest that it may be effective in targeting specific cancer pathways. The identification of IC50 values for various cell lines indicates that this compound's efficacy varies but can be significant at low concentrations .
Case Studies and Research Findings
化学反応の分析
Photoisomerization of Onnamide A
This compound A (3 ) undergoes light-induced geometric isomerization at its polyene moieties, generating analogs with distinct biological activities . Key findings include:
-
Products : Irradiation yields 2Z-onnamide A (1 ), 6Z-onnamide A (2 ), and 4Z-onnamide A (4 ), identified via HRESIMS and NMR analysis .
-
Mechanism : The reaction involves cis-trans isomerization at Δ²,³ and Δ⁶,⁷ positions (Figure 1), analogous to photodegradation observed in calyculins and marinomycins .
-
Artificial vs. Natural Isomerization : While lab-induced isomerization is confirmed, whether sunlight triggers this process in vivo remains unresolved .
Table 1: Photoisomerization Products of this compound A
| Isomer | Position of Z-Configuration | Yield (%) | Source |
|---|---|---|---|
| 1 | Δ²,³ | 0.0034 | T. conica |
| 2 | Δ⁶,⁷ | 0.0015 | T. conica |
| 4 | Δ⁴,⁵ | 0.0025 | Lab synthesis |
Impact of Geometry on Biological Activity
The polyene system’s geometry critically modulates cytotoxicity and epigenetic effects :
Cytotoxicity Against Cancer Cells
-
Potency Ranking : 4Z-onnamide A (4 ) > this compound A (3 ) > 2Z/6Z-onnamides A (1 , 2 ) (Table 2) .
-
SAR Insights :
Table 2: Cytotoxicity of this compound Analogs (IC₅₀, nM)
| Compound | HeLa Cells | P388 Cells |
|---|---|---|
| 1 | 540 | 620 |
| 2 | 520 | 600 |
| 3 | 210 | 240 |
| 4 | 130 | 150 |
| 5 | 38 | 42 |
| 6 | 1720 | 1980 |
Mechanistic Basis of Bioactivity
Onnamides inhibit eukaryotic protein synthesis by targeting ribosomes, akin to pederins :
-
Ribotoxic Stress : Activation of p38 kinase and JNK pathways induces apoptosis .
-
Epigenetic Effects : Sub-IC₅₀ concentrations alter histone H3K4 methylation, suggesting distinct mechanisms for cytotoxicity vs. epigenetic modulation .
Synthetic and Analytical Challenges
-
Purification : Multi-step HPLC (ODS, PHENYL-HEXYL columns) is required due to structural similarities among analogs .
-
Stability : Light exposure during isolation risks artifactual isomerization, complicating natural product characterization .
These findings underscore the dual role of onnamides’ polyene systems in dictating chemical reactivity and biological potency, highlighting their potential as leads for anticancer drug development. Further studies are needed to resolve the natural occurrence of photoisomerization and optimize synthetic routes for stable analogs.
特性
分子式 |
C39H63N5O12 |
|---|---|
分子量 |
793.9 g/mol |
IUPAC名 |
(2S)-2-[[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27+,28-,30+,31+,32-,33-,35+,39-/m1/s1 |
InChIキー |
YWUNVHXKGMPHDM-AMTQNMNTSA-N |
異性体SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CCC/C=C/C=C/C=C/C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |
正規SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |
同義語 |
onnamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















